1,2,3,4-四氢-1,6-萘啶-5-醇

描述

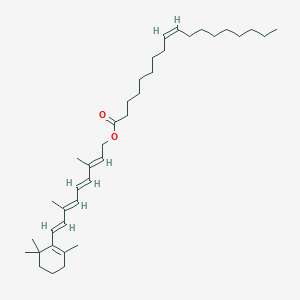

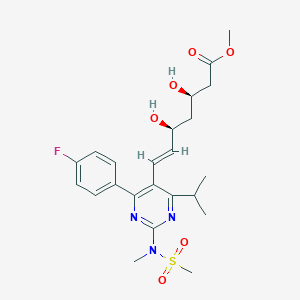

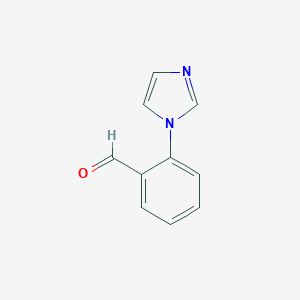

The compound 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a chemical structure that is part of the naphthyridine family, a group of compounds known for their diverse biological activities. The synthesis and study of such compounds are of significant interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. A novel four-component strategy has been described for the synthesis of dipyrazolo-fused 2,6-naphthyridines, which demonstrates the bond-forming efficiency and generality of this approach for assembling tetra-heterocyclic scaffolds . Another study reports the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine in a six-step reaction, confirming the structure through NMR, elemental analysis, and mass spectrometry . Additionally, the synthesis of 5-amino-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridines and related compounds has been achieved starting from anilines, with the aim of studying their potential acetylcholinesterase inhibitory activity . Novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have also been synthesized via condensation reactions, with structures confirmed by analytical data and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of a naphthyridine core, which can be further modified to yield various substituted derivatives. The structural confirmation of these compounds is typically achieved through NMR spectroscopy, X-ray crystallography, and other analytical techniques .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo a range of chemical reactions, including condensation, elimination, addition, and cycloaddition, to form complex heterocyclic structures . The asymmetric hydrogenation of 1,5-naphthyridine derivatives has been developed to produce chiral 1,5-diaza-cis-decalins, which are valuable as rigid chelating diamine ligands for asymmetric synthesis . An intramolecular 1,3-dipolar cycloaddition reaction has been utilized to synthesize a 1,8-naphthyridin-5-one derivative, showcasing the versatility of naphthyridines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in various fields. The asymmetric hydrogenation process mentioned provides a green protocol for the synthesis of optically pure compounds, indicating the importance of stereochemistry in the physical properties of these molecules . The detailed physical properties, such as solubility, melting points, and stability, are typically characterized as part of the compound's development for specific applications but are not explicitly detailed in the provided papers.

科学研究应用

不对称合成

该化合物用于不对称合成过程中。Zhang 等人 (2015) 报道了使用手性阳离子钌二胺配合物对 1,5-萘啶衍生物进行不对称氢化,产生光学纯的 1,5-二氮杂-顺-十氢化萘,包括 1,2,3,4-四氢-1,5-萘啶,具有高对映选择性。这些十氢化萘用作不对称合成的刚性螯合二胺配体,表明 1,2,3,4-四氢-1,6-萘啶-5-醇在复杂有机分子合成中的重要性 (Zhang 等人,2015)。

合成化学

在合成化学领域,滕大为 (2010) 从 2-甲基吡嗪通过多步过程合成了 1,2,3,4-四氢-2,6-萘啶,突出了该化合物在复杂化学合成中的作用及其作为进一步化学转化构件的潜力 (滕大为,2010)。

抗氧化剂特性

Nam 等人 (2007) 的研究表明,与 α-生育酚在结构上相关的四氢-1,8-萘啶醇类似物在脂质膜和低密度脂蛋白中表现出比 α-生育酚本身高得多的抗氧化活性。这表明 1,2,3,4-四氢-1,6-萘啶-5-醇衍生物由于其抗氧化特性在医学和生化应用中的潜力 (Nam 等人,2007)。

不对称氢化和生物活性

Lautens 和 Yamamoto (2016) 强调了 1,2,3,4-四氢-1,8-萘啶 (THNAD) 骨架在生物活性分子中的应用。他们讨论了 1,8-萘啶的不对称氢化以得到 THNAD,这些 THNAD 用于生物活性化合物的合成,展示了这些化合物的生物学相关性 (Lautens 和 Yamamoto,2016)。

拓扑异构酶 I 抑制和抗增殖活性

Martin-Encinas 等人 (2019) 描述了杂合四氢-1,5-萘啶衍生物的合成和生物学评价。这些化合物,包括与杂环稠合的 1,2,3,4-四氢-1,5-萘啶,显示出作为拓扑异构酶 I (TopI) 抑制剂的活性,并在各种癌细胞系中具有抗增殖特性,表明该化合物在癌症治疗中的潜力 (Martin-Encinas 等人,2019)。

安全和危害

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .

属性

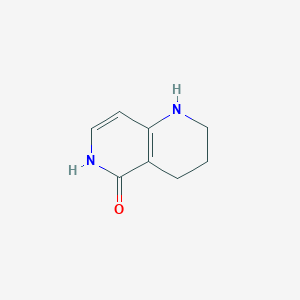

IUPAC Name |

2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLIAWQPRVOLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CNC2=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570334 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL | |

CAS RN |

155057-98-0 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。